Fluorophosphate

Vue d'ensemble

Description

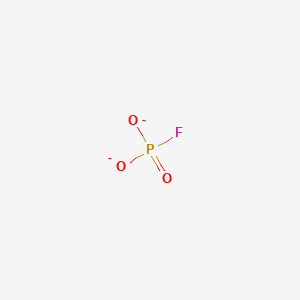

L’ion monofluorophosphate est un anion de formule chimique PO3F2−. Il se compose d’un groupe phosphate où un atome d’oxygène est remplacé par un atome de fluor. L’ion porte une charge de -2 et ressemble au sulfate en taille, en forme et en charge. Cette similarité lui permet de former des composés avec des structures similaires aux sulfates, tels que les sels de Tutton et les langbeinites . Le composé le plus connu contenant l’ion monothis compound est le monothis compound de sodium, qui est couramment utilisé dans le dentifrice .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le monofluorophosphate peut être synthétisé par hydrolyse du dithis compound avec une base. La réaction est la suivante : [ \text{PO2F2−} + 2 \text{MOH} \rightarrow \text{M2PO3F} + \text{H2O} + \text{F−} ] où M représente un cation métallique .

Méthodes de production industrielle : La production industrielle du monothis compound implique la réaction d’un fluorure avec un métaphosphate : [ \text{MF} + \text{MPO3} \rightarrow \text{M2PO3F} ] Cette méthode est efficace et largement utilisée dans la production de monothis compound de sodium pour des applications commerciales .

Analyse Des Réactions Chimiques

Types de réactions : Les ions monofluorophosphate subissent diverses réactions chimiques, notamment :

Réactions de substitution : L’ion fluorure peut être substitué par d’autres nucléophiles.

Hydrolyse : L’ion peut être hydrolysé pour produire des ions phosphate et fluorure.

Réactifs et conditions courants :

Hydrolyse alcaline : Utilisation de métaux alcalins comme l’hydroxyde de sodium ou de potassium.

Conditions acides : L’hydrolyse peut également se produire en conditions acides, conduisant à la formation d’acide phosphorique et d’acide fluorhydrique.

Principaux produits :

Ions phosphate : Résultant de l’hydrolyse.

Ions fluorure : Également un produit de l’hydrolyse.

4. Applications de la recherche scientifique

Les ions monothis compound ont des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses synthèses et réactions chimiques.

Biologie et médecine : Le monothis compound de sodium est utilisé dans les produits de soins dentaires pour prévenir les caries dentaires en favorisant la reminéralisation de l’émail des dents.

Industrie : Employé dans la production de verres à bas point de fusion et comme inhibiteur de corrosion.

Applications De Recherche Scientifique

Energy Storage Applications

1.1. Cathode Materials in Batteries

Fluorophosphates, such as potassium fluorophosphate (KVPO4F), have been identified as promising cathode materials for potassium-ion batteries (PIBs). A recent study demonstrated a one-step synthesis of phase-pure this compound compounds that exhibited superior potassium-storage capabilities, including high specific capacity and excellent cycling stability . The use of PVDF as a fluorine-compensating agent during synthesis significantly enhanced the material's performance.

| This compound Compound | Specific Capacity (mAh/g) | Cycling Stability |

|---|---|---|

| KVPO4F | 150 | 1000 cycles |

| Na3V2(PO4)F3 | 120 | 800 cycles |

1.2. Sodium-Ion Batteries

Fluorophosphates are also explored in sodium-ion batteries (SIBs). For instance, sodium this compound (Na3PO4F) has shown potential as a cathode material with improved capacity retention and cycling performance . The development of large-scale production techniques for these materials is crucial for practical applications in energy storage systems.

Catalytic Applications

2.1. Catalysis in Organic Reactions

Fluorophosphates have been utilized as catalysts in various organic reactions. The carbene-catalyzed synthesis of this compound cathodes highlights the role of these compounds in facilitating C–F bond breakage, which is essential for the formation of phase-pure materials . This catalytic property opens avenues for their use in synthesizing other fluorinated organic compounds.

Biomedical Applications

3.1. Nucleotide Analogues

This compound groups are incorporated into nucleotide analogues for use in molecular biology research. These analogues serve as versatile probes for studying nucleic acid structures and interactions using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy . The incorporation of this compound enhances the sensitivity and specificity of NMR studies, making it a valuable tool in biochemical research.

3.2. Drug Development

Research has indicated that fluorophosphoramidates can be synthesized to develop biocompatible molecules that modulate biological activity in vivo . These compounds may play a role in drug delivery systems or as therapeutic agents targeting specific biological pathways.

Environmental Applications

4.1. Water Treatment

This compound compounds have potential applications in water treatment processes due to their ability to interact with contaminants and facilitate their removal from aqueous solutions . Their effectiveness in salting-out extraction processes highlights their utility in environmental remediation efforts.

Case Study 1: Potassium-Ion Batteries

A study conducted on KVPO4F demonstrated its efficacy as a cathode material, achieving a specific capacity of 150 mAh/g with over 1000 cycles of stability. The synthesis involved a novel one-step solid-state reaction that minimized fluorine loss during processing .

Case Study 2: Nucleotide Probes

Research on this compound-labeled oligonucleotides showcased their application as molecular probes, allowing researchers to investigate nucleic acid secondary structures with enhanced resolution using ^19F NMR techniques .

Mécanisme D'action

L’ion monofluorophosphate exerce ses effets principalement par son interaction avec les molécules biologiques. Dans les applications dentaires, il favorise la reminéralisation de l’émail des dents en formant de la fluoroapatite, qui est plus résistante aux attaques acides que l’hydroxyapatite. L’ion fluorure libéré du monothis compound peut également inhiber l’activité d’enzymes comme l’énolase, qui est impliquée dans la voie glycolytique des bactéries, réduisant ainsi la production d’acides bactériens .

Composés similaires :

Dithis compound (PO2F2−) : Contient deux atomes de fluor au lieu d’un.

Hexathis compound ([PF6]−) : Contient six atomes de fluor et est utilisé dans différentes applications, telles que les électrolytes pour les batteries lithium-ion.

Unicité : Le monothis compound est unique en raison de sa structure spécifique, qui lui permet de former des composés similaires aux sulfates. Sa capacité à libérer des ions fluorure de manière contrôlée le rend particulièrement précieux dans les produits de soins dentaires .

Comparaison Avec Des Composés Similaires

Difluorophosphate (PO2F2−): Contains two fluoride atoms instead of one.

Hexathis compound ([PF6]−): Contains six fluoride atoms and is used in different applications, such as in electrolytes for lithium-ion batteries.

Uniqueness: Monothis compound is unique due to its specific structure, which allows it to form compounds similar to sulfates. Its ability to release fluoride ions in a controlled manner makes it particularly valuable in dental care products .

Activité Biologique

Fluorophosphate, particularly in its diisopropyl form (diisopropyl this compound or DFP), has garnered attention in biological research due to its diverse effects on cellular mechanisms. This article explores the biological activity of this compound, focusing on its interactions with enzymes, neuroinflammation, and apoptosis in neutrophils.

Overview of this compound

This compound compounds are characterized by the presence of a phosphate group bonded to fluorine atoms. DFP, a structural analogue of chemical warfare agents like sarin, serves as a potent inhibitor of serine hydrolases, including acetylcholinesterase (AChE). Its application extends to research settings where it is used to study enzyme activity and cellular responses.

1. Inhibition of Enzymatic Activity

This compound compounds, particularly DFP, inhibit serine proteases through covalent modification. This inhibition affects various pathways, including those involved in apoptosis and oxidative stress responses. DFP has been shown to significantly inhibit neutrophil elastase activity, which is crucial for neutrophil function in inflammation .

2. Neuroinflammation

Research indicates that DFP induces neuroinflammation by activating pro-inflammatory cytokines such as TNF-α and IL-6 in the brain. In a study involving chronic exposure to DFP, marked increases in neuroinflammatory markers were observed, suggesting that DFP can exacerbate inflammatory responses under certain conditions .

3. Effects on Neutrophil Function

DFP's impact on neutrophils is multifaceted:

- Apoptosis Regulation : DFP inhibits the normal apoptotic processes in neutrophils, leading to prolonged cell survival. This effect is mediated through the inhibition of caspases-3 and -8 activities, critical enzymes in the apoptotic pathway .

- Oxidative Burst : While DFP reduces neutrophil priming for oxidative burst activity, it enhances phosphatidylserine exposure on the cell surface, indicating an altered apoptotic process .

Table 1: Summary of Biological Effects of Diisopropyl this compound (DFP)

| Study Focus | Findings |

|---|---|

| Neutrophil Apoptosis | Inhibition of caspase-3 and -8; reduced DNA fragmentation |

| Oxidative Burst Activity | Significant decrease in hydrogen peroxide production upon stimulation |

| Neuroinflammation | Increased levels of pro-inflammatory cytokines following DFP exposure |

| Enzyme Inhibition | Effective inhibition of serine proteases and AChE |

4. This compound Nucleotide Analogues

Recent studies have developed this compound nucleotide analogues that serve as tools for monitoring enzyme activity across various biological contexts. These analogues have shown promise in studying interactions with proteins involved in translation initiation and enzymatic processes relevant to diseases like spinal muscular atrophy .

Propriétés

IUPAC Name |

fluoro-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2O3P/c1-5(2,3)4/h(H2,2,3,4)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYMPOCYEZONEA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FO3P-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10163-15-2 (di-hydrochloride salt), 15600-53-0 (barium salt), 7631-97-2 (unspecified hydrochloride salt), 7789-74-4 (calcium salt) | |

| Record name | Fluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90164882 | |

| Record name | Fluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.970 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15181-43-8 | |

| Record name | Phosphorofluoridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15181-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monofluorophosphate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOFLUOROPHOSPHATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4964UZ79MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.